molecular formula C6H4ClFO B1586221 2-Chloro-5-fluorophenol CAS No. 3827-49-4

2-Chloro-5-fluorophenol

Cat. No. B1586221
CAS RN: 3827-49-4
M. Wt: 146.54 g/mol
InChI Key: CMQOZIKIOASEIN-UHFFFAOYSA-N
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Description

2-Chloro-5-fluorophenol (2C5F) is a chemical compound that is commonly used in the synthesis of various pharmaceuticals, agrochemicals, and other industrial products. It is a halogenated phenol, which means that it contains a halogen atom (chlorine or fluorine) attached to a phenol group. 2C5F is also known as 2-chloro-5-fluoro-phenol, this compound, or chlorofluorophenol. It is a colorless, water-soluble solid with a melting point of approximately 190°C.

Scientific Research Applications

Antibacterial Activity and Molecular Docking Studies

2-Chloro-5-fluorophenol (2C5FP) demonstrates significant antibacterial properties. A study by Vidhya et al. (2020) optimized the molecular structural dimerization of 2C5FP and used a combination of experimental and theoretical techniques to determine its vibrational spectral characteristics. The study found that 2C5FP has notable antibacterial activity against various strains like E. coli and Staphylococcus aureus. Molecular docking studies further supported its antibacterial efficacy and demonstrated strong interaction with DHODH inhibitor.

Environmental Impact and Plant Uptake

Research on the environmental fate of halogenated phenols, including compounds like this compound, utilized nuclear magnetic resonance (NMR) to identify and quantify contaminants and their metabolites in plants. Tront and Saunders (2007) Tront & Saunders (2007) studied the metabolites of 4-chloro-2-fluorophenol in plant extracts, identifying several fluorinated-chlorophenol conjugates and quantifying contaminant and metabolite accumulation within plant tissues. This research aids in understanding the transformation and accumulation of such compounds in aquatic plant systems.

Photoreaction and Hydrogen-Atom Tunneling

The study of hydrogen-atom tunneling in isomerization around the C-O bond of 2-chloro-6-fluorophenol by Nanbu, Sekine, and Nakata (2011) Nanbu et al. (2011) revealed interesting photoreaction pathways. Infrared spectra at low temperatures suggested that the F-type isomer changes to a more stable Cl-type one by hydrogen-atom tunneling. This study provides insights into the tunneling isomerization processes in such molecular structures.

Chemical Synthesis and Analysis

The synthesis of 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate, as studied by Wang Da-hui (2010) Wang (2010), involves acylation and nitration reactions starting from 2-choro-4-fluorophenol. This research provides valuable insights into the synthesis processes and reaction mechanisms of related compounds, contributing to the broader understanding of halogenated phenols' chemistry.

Spectroscopic Analysis and Quantum Chemical Studies

The vibrational wavenumbers and molecular geometry of related halophenol compounds have been studied using spectroscopic and quantum chemical methods. Shin et al. (1998) Shin et al. (1998) investigated 2-halophenols' OH stretching wavenumbers in the gas phase, providing a deeper understanding of the intramolecular hydrogen bonding and vibrational shifts in these molecules.

Crystal Structure and High-Pressure Behavior

The crystal structures of related monofluoro- and monochlorophenols under varying conditions, including low temperature and high pressure, have been examined. Oswald et al. (2005) Oswald et al. (2005) studied the crystallization behaviors of 2-fluorophenol and 3-chlorophenol, revealing insights into hydrogen-bond formation and molecular interactions under different physical conditions.

properties

IUPAC Name

2-chloro-5-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQOZIKIOASEIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369147
Record name 2-chloro-5-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3827-49-4
Record name 2-Chloro-5-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3827-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-5-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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